molecular formula C5H4N2O4 B1607819 3-Methyl-4-nitroisoxazole-5-carbaldehyde CAS No. 6436-64-2

3-Methyl-4-nitroisoxazole-5-carbaldehyde

Cat. No.: B1607819
CAS No.: 6436-64-2
M. Wt: 156.1 g/mol
InChI Key: YJJTVDSFUIQXPS-UHFFFAOYSA-N
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Description

3-Methyl-4-nitroisoxazole-5-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the third position, a nitro group at the fourth position, and an aldehyde group at the fifth position.

Scientific Research Applications

3-Methyl-4-nitroisoxazole-5-carbaldehyde has a wide range of applications in scientific research:

Future Directions

The future directions for research on 3-Methyl-4-nitroisoxazole-5-carbaldehyde could involve exploring its potential applications in various fields, such as drug discovery and development, given its involvement in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitroisoxazole-5-carbaldehyde typically involves the reaction of aldehydes with primary nitro compounds. One common method is the condensation of 3-oxetanone with primary nitro compounds, which leads to the formation of isoxazole derivatives . Another approach involves the use of ethyl acetoacetate and hydroxylamine hydrochloride under concentrated solar radiation, providing a green and efficient synthetic pathway .

Industrial Production Methods: Industrial production of this compound often employs solvent-free conditions and recyclable catalysts, such as nano-titania, to enhance yield and reduce environmental impact . This method is not only efficient but also aligns with green chemistry principles, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitroisoxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro group.

Major Products:

    Oxidation: 3-Methyl-4-nitroisoxazole-5-carboxylic acid.

    Reduction: 3-Methyl-4-aminoisoxazole-5-carbaldehyde.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 3-Methyl-4-nitroisoxazole-5-carboxylic acid
  • 3-Methyl-4-aminoisoxazole-5-carbaldehyde
  • 3,4,5-Trimethylisoxazole

Comparison: 3-Methyl-4-nitroisoxazole-5-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the isoxazole ring, which imparts distinct reactivity and biological activitySimilarly, 3-Methyl-4-aminoisoxazole-5-carbaldehyde, with an amino group instead of a nitro group, exhibits different chemical and biological properties .

Properties

IUPAC Name

3-methyl-4-nitro-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c1-3-5(7(9)10)4(2-8)11-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJTVDSFUIQXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363290
Record name 3-Methyl-4-nitroisoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6436-64-2
Record name 3-Methyl-4-nitroisoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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